molecular formula C15H12FN5O4S B10968401 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

Cat. No.: B10968401
M. Wt: 377.4 g/mol
InChI Key: QGZMHJKOFFEQPG-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and a nitrobenzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the triazole derivative with a nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and sulfonamide group are known to interact with biological targets, making this compound a candidate for the development of new drugs or biochemical probes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may contribute to the production of advanced polymers, coatings, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is unique due to the presence of the fluorine atom in the benzyl group This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties

Properties

Molecular Formula

C15H12FN5O4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C15H12FN5O4S/c16-14-7-2-1-4-11(14)9-20-10-17-15(18-20)19-26(24,25)13-6-3-5-12(8-13)21(22)23/h1-8,10H,9H2,(H,18,19)

InChI Key

QGZMHJKOFFEQPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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